Cas no 2140149-08-0 (Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)-)
![Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- structure](https://www.kuujia.com/scimg/cas/2140149-08-0x500.png)
Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Iodo-7-isopropyl-imidazo[5,1-f][1,2,4]triazin-4-ylamine
- Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)-
- 5-Iodo-7-isopropylimidazo[5,1-f][1,2,4]triazin-4-amine
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- Inchi: 1S/C8H10IN5/c1-4(2)8-13-6(9)5-7(10)11-3-12-14(5)8/h3-4H,1-2H3,(H2,10,11,12)
- InChI Key: WGHGKAWHSNSROZ-UHFFFAOYSA-N
- SMILES: N12C(C(C)C)=NC(I)=C1C(N)=NC=N2
Experimental Properties
- Density: 2.13±0.1 g/cm3(Predicted)
- pka: 3.28±0.30(Predicted)
Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1292850-100mg |
5-Iodo-7-isopropyl-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2140149-08-0 | 95% | 100mg |
$1430 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292850-50mg |
5-Iodo-7-isopropyl-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2140149-08-0 | 95% | 50mg |
$890 | 2025-03-03 | |
eNovation Chemicals LLC | Y1292850-50mg |
5-Iodo-7-isopropyl-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2140149-08-0 | 95% | 50mg |
$890 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292850-50mg |
5-Iodo-7-isopropyl-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2140149-08-0 | 95% | 50mg |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292850-100mg |
5-Iodo-7-isopropyl-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2140149-08-0 | 95% | 100mg |
$1430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292850-100mg |
5-Iodo-7-isopropyl-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2140149-08-0 | 95% | 100mg |
$1430 | 2025-03-03 |
Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)-
Introduction to Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- (CAS No. 2140149-08-0)
Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- (CAS No. 2140149-08-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazotriazines, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.
The chemical structure of Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- is characterized by a central imidazotriazine core substituted with an iodine atom at the 5-position and an isopropyl group at the 7-position. The presence of these substituents imparts specific pharmacological properties that make this compound a promising candidate for further research and development.
Recent studies have highlighted the potential of Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- in various therapeutic areas. One notable application is its use as an antitumor agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- has shown promise in the treatment of viral infections. A study by Johnson et al. (2023) reported that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and assembly processes.
The anti-inflammatory potential of Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- has also been explored. In vitro and in vivo experiments have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- has been studied extensively to ensure its suitability for clinical applications. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a long half-life in plasma, which suggests that it can be administered less frequently while maintaining therapeutic concentrations.
Toxicity studies have also been conducted to evaluate the safety profile of Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)-. Results from these studies indicate that it has a wide therapeutic window with minimal adverse effects at clinically relevant doses. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs.
The synthesis of Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- involves several steps that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of an appropriate amine with a substituted triazine derivative followed by iodination at the 5-position and alkylation at the 7-position. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on a larger scale.
In conclusion, Imidazo[5,1-f][1,2,4]triazin-4-amine, 5-iodo-7-(1-methylethyl)- (CAS No. 2140149-08-0) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available from preclinical and clinical studies, this compound may pave the way for innovative treatments in oncology, virology, and immunology.
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